molecular formula C20H28N2O6 B1202186 Cinepazet CAS No. 23887-41-4

Cinepazet

Cat. No. B1202186
CAS RN: 23887-41-4
M. Wt: 392.4 g/mol
InChI Key: XDUOTWNXVDBCDY-UHFFFAOYSA-N
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Description

Cinepazet is a vasodilator and is an ethyl ester derivative of cinepazic acid . It is used in the treatment of cardiovascular diseases .


Synthesis Analysis

The synthesis of Cinepazet is carried out in two steps. It starts with 3,4,5-Trimethoyxcinnamic acid reacting with SOCl2 (thionyl chloride). The product, 3,4,5-Trimethoxycinnamoyl chloride is then reacted with ethyl piperazinoacetate and pyridine .


Molecular Structure Analysis

The molecular formula of Cinepazet is C20H28N2O6 . The molar mass is 392.452 g/mol . The structure includes a piperazine ring, which is attached to an ethyl ester group and a trimethoxyphenyl group .


Physical And Chemical Properties Analysis

Cinepazet has a density of 1.172 g/cm^3 . Other specific physical and chemical properties like melting point, boiling point, and solubility are not mentioned in the sources.

Scientific Research Applications

  • Vasodilation Properties : Cinepazet (Vascoril) has been tested for its ability to relax potassium-contracted aortic strips from both normal and spontaneously hypertensive rats. It was found to cause a dose-dependent relaxation of isolated aortic strip preparations. This effect was similar in tissues from hypertensive and normal animals, suggesting its effectiveness in various vascular conditions (Levy, 1980).

  • Comparison with Other Drugs : Cinepazet was found to be significantly less potent than Verapamil, another vasodilator, in its action on rat aortic tissue. This comparative analysis helps in understanding its relative efficacy and potential application in clinical scenarios (Levy, 1980).

  • Mechanism of Action : The mechanism through which Cinepazet induces vasodilation is suggested to be related to the excitation-contraction mechanism associated with KCl-induced membrane depolarization. This insight is crucial for understanding its pharmacodynamics and for the development of related therapeutic strategies (Levy, 1980).

properties

IUPAC Name

ethyl 2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3/h6-7,12-13H,5,8-11,14H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUOTWNXVDBCDY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24536-75-2 (unspecified maleate), 26219-22-7 (hydrochloride), 50679-07-7 (maleate[1:1])
Record name Cinepazet [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901119699
Record name 1-Piperazineacetic acid, 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinepazet

CAS RN

88053-11-6, 23887-41-4
Record name 1-Piperazineacetic acid, 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-, ethyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88053-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinepazet [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinepazet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Piperazineacetic acid, 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinepazet
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINEPAZET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LC95WWE9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
JV Levy - Research Communications in Chemical Pathology and …, 1980 - europepmc.org
The vasodilator cinepazet (Vascoril) was tested for its ability to relax potassium-contracted aortic strips obtained from normal and spontaneously hypertensive rats (SHR). Cinepazet …
Number of citations: 3 europepmc.org
JR Hammond, EF Williams… - Canadian journal of …, 1985 - cdnsciencepub.com
There is evidence to suggest that several different groups of drugs including the so-called coronary vasodilators, benzodiazepines, and calcium channel inhibitors may owe their …
Number of citations: 25 cdnsciencepub.com
JC Yates, GM Taam, PK Singal… - British journal of …, 1980 - ncbi.nlm.nih.gov
Perfusion of the isolated rat heart with Krebs-Henseleit solution containing adrenochrome (25 or 50 mg/l), and oxidation product of catechalmines, resulted in contractile failure and …
Number of citations: 40 www.ncbi.nlm.nih.gov
M De Smet, A Peeters, L Buydens… - Journal of Chromatography …, 1988 - Elsevier
… However, after a certain time, problems arose because cinepazet maleate was only sparingly soluble in n-hexane. Therefore, the dilution was performed with dichloromethane and the …
Number of citations: 45 www.sciencedirect.com
RP Karlsberg, WS Aronow - researchgate.net
In the atmosphere of euphoria that often surrounds introduction of new drugs, indications may be exaggerated and limitations downplayed. This two-part article carefully assesses the …
Number of citations: 2 www.researchgate.net
X Dong, Y Liu, J Yan, C Jiang, J Chen, T Liu… - Bioorganic & medicinal …, 2008 - Elsevier
Support vector machine (SVM) was applied to predict vasorelaxation effect of different structural molecules. A good classification model had been established, and the accuracy in …
Number of citations: 38 www.sciencedirect.com
A SAN FELICIANO, MA CASTRO… - Plant Bioactives and …, 2012 - books.google.com
Through millions of years, Nature has provided material resources for the development and survival of living beings, particularly the most simple and essential substances such as …
Number of citations: 0 books.google.com
SANF ARTURO, M CASTRO… - Plant Bioactives and Drug …, 2012 - books.google.com
Through millions of years, Nature has provided material resources for the development and survival of living beings, particularly the most simple and essential substances such as …
Number of citations: 0 books.google.com
G Musumarra, G Scarlata, G Romano… - Journal of analytical …, 1987 - academic.oup.com
The principal components (PC) analysis of standardized R t values in four eluent systems [ethyl acetate/methanol/30% ammonia (85:10:15), cyclohexane/toluene/dlethylamine (65:25:10…
Number of citations: 36 academic.oup.com
M Verstraete - Side Effects of Drugs Annual, 1983 - Elsevier
Publisher Summary This chapter discusses the adverse effects associated with drugs acting on the cerebral or peripheral circulation. A number of drugs, many of which are vasodilators …
Number of citations: 0 www.sciencedirect.com

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